molecular formula C8H6ClN3O B2856126 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol CAS No. 1007030-95-6

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B2856126
CAS No.: 1007030-95-6
M. Wt: 195.61
InChI Key: FDDJJRPQXRXDHA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol (CAS 1007030-95-6) is a high-value chemical intermediate with a molecular formula of C8H6ClN3O and a molecular weight of 195.61 . This compound features a central pyrazole core substituted with a 6-chloropyridin-2-yl group, a scaffold recognized for its versatile applications in medicinal and agrochemical research . Its primary research value lies in its role as a key building block for the synthesis of more complex heterocyclic compounds. For instance, it serves as a precursor for the synthesis of 1-(6-chloropyridin-2-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, demonstrating its utility in introducing additional nitrogen-containing heterocycles to modulate biological activity . Researchers actively exploit this core structure in the design of novel molecules with potent biological properties. Pyrazole derivatives have demonstrated significant antimicrobial activity , with some synthesized compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Furthermore, related chloropyridinyl pyrazole structures are investigated for their insecticidal and acaricidal potential , acting through mechanisms such as the modulation of insect ryanodine receptors (RyR), which are critical molecular targets for modern pesticides . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKZSUSRSFASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Isomerism of 1 6 Chloropyridin 2 Yl 1h Pyrazol 5 Ol

Annular Prototropic Tautomerism in Pyrazol-5-ols (OH, NH, CH Forms)

Pyrazol-5-ones are classic examples of heterocyclic compounds capable of existing in multiple, interconvertible structural forms known as tautomers. clockss.org For a 1-substituted pyrazol-5-ol, where the C-4 position is unsubstituted, three principal prototropic tautomers can be considered: the OH, NH, and CH forms. clockss.orgresearchgate.net These forms differ in the location of a proton and the arrangement of double bonds within the pyrazole (B372694) ring system.

OH Form (Aromatic): Designated as 1-substituted-1H-pyrazol-5-ol, this tautomer features a hydroxyl group at the C-5 position. The pyrazole ring in this form is aromatic, which confers a degree of stability.

NH Form (Non-aromatic): Known as 1-substituted-1,2-dihydro-3H-pyrazol-3-one, this form has a carbonyl group at C-5 and a proton on the N-2 nitrogen.

CH Form (Non-aromatic): Termed 1-substituted-2,4-dihydro-3H-pyrazol-3-one, this tautomer also contains a carbonyl group but is characterized by a methylene (B1212753) group (CH2) at the C-4 position.

The equilibrium between these forms is sensitive to factors such as the nature of the substituent at the N-1 position, the solvent, and temperature. clockss.orgresearchgate.net

Figure 1: Principal Tautomeric Forms of 1-Substituted Pyrazol-5-ols.
Tautomeric forms of pyrazol-5-ols(A) OH Form (1H-pyrazol-5-ol), (B) CH Form (2,4-dihydro-3H-pyrazol-3-one), (C) NH Form (1,2-dihydro-3H-pyrazol-3-one).

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring (N-1 and N-2). nih.gov This gives rise to two major tautomeric forms, conventionally named 1H- and 2H-pyrazoles, assuming the substituent is at a carbon atom. nih.govnih.gov The stability of these tautomers is influenced by the electronic properties of the substituents on the ring. researchgate.net

Theoretical calculations have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C-3 position (relative to the NH group), while electron-withdrawing groups stabilize the tautomer with the substituent at C-5. nih.gov The aromaticity of the pyrazole ring is a key factor, with both 1H- and 2H-tautomers being significantly more stable than their non-aromatic 3H- or 4H- counterparts. researchgate.net The energy barrier for proton transfer between the nitrogen atoms can be lowered by the presence of solvent molecules, such as water, which can facilitate the transfer through hydrogen-bonding networks. nih.gov

The presence of a 2-pyridinyl moiety at the N-1 position of a pyrazol-5-ol introduces specific electronic and steric effects that significantly influence the tautomeric equilibrium. clockss.org The pyridine (B92270) ring, being electron-withdrawing, affects the electron density distribution in the pyrazole ring. For 1-(2-pyridinyl)-2-pyrazolin-5-one, studies have shown that the tautomeric balance is solvent-dependent. clockss.org

In the case of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol, the chloro-substituent further enhances the electron-withdrawing nature of the pyridyl ring. This electronic pull can influence the relative stabilities of the OH, NH, and CH forms. Furthermore, the nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor, a crucial factor in stabilizing certain tautomers. clockss.orgnih.gov

A defining feature of N-(2-pyridyl) substituted pyrazol-5-ols is the potential for intramolecular hydrogen bonding. clockss.org The proximity of the pyridine nitrogen to the pyrazole ring allows for the formation of a hydrogen bond with either the hydroxyl proton of the OH form or the N-H proton of the NH form. clockss.org

OH Form Stabilization: An intramolecular hydrogen bond can form between the pyridine nitrogen (N-2') and the hydroxyl proton at C-5 (O-H···N). This interaction creates a stable six-membered ring-like structure, which can significantly favor the existence of the OH tautomer. clockss.org

NH Form Stabilization: Similarly, a hydrogen bond can form between the pyridine nitrogen and the N-H proton of the pyrazolone (B3327878) ring (N-H···N). clockss.org

Spectroscopic studies, particularly ¹⁵N NMR, are instrumental in detecting the involvement of the pyridine nitrogen in such hydrogen bonds. clockss.org The formation of these intramolecular hydrogen bonds can lock the molecule into a more planar conformation and is a key determinant of the predominant tautomeric form in solution. clockss.orgnih.gov

Conformational Analysis of this compound

The conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the pyrazole and pyridine rings (the C-N bond). The relative orientation of these two heterocyclic rings is described by the dihedral angle.

The preferred conformation is a balance between steric and electronic factors. Steric hindrance between the hydrogen atom at C-3 of the pyrazole ring and the chlorine atom at C-6 of the pyridine ring can lead to a non-planar arrangement. However, the formation of the previously discussed intramolecular hydrogen bond (O-H···N or N-H···N) strongly favors a planar or near-planar conformation, as this maximizes the hydrogen bond strength. clockss.orgdcu.ie Computational studies and X-ray crystallographic data on similar structures often reveal that molecules with such intramolecular interactions adopt a largely coplanar arrangement of the connected aromatic rings. semanticscholar.orgmdpi.com The energy barrier to rotation around the C-N bond would be expected to be significant in the hydrogen-bonded tautomer.

Table 1: Summary of Factors Influencing Structure and Isomerism

Feature Influencing Factors Predicted Outcome for this compound
Tautomerism Substituent electronic effects, Solvent polarity, Hydrogen bonding The OH form is likely to be significantly stabilized by an intramolecular O-H···N hydrogen bond.
Conformation Steric hindrance (H at C3 vs. Cl at C6'), Intramolecular hydrogen bonding A near-planar conformation is expected to be favored to maximize the stability of the intramolecular hydrogen bond.

Referenced Compounds

Reaction Mechanisms and Chemical Reactivity of 1 6 Chloropyridin 2 Yl 1h Pyrazol 5 Ol

Electrophilic and Nucleophilic Sites within the Pyrazole (B372694) and Pyridine (B92270) Rings

The reactivity of the molecule is best understood by analyzing the distribution of electron density, which determines the locations susceptible to attack by either electron-seeking reagents (electrophiles) or nucleus-seeking reagents (nucleophiles). masterorganicchemistry.com

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its electronic character. globalresearchonline.net Generally, the pyrazole skeleton possesses both nucleophilic and electrophilic centers. researchgate.net

Nucleophilic Sites:

N-2 Position: The sp²-hybridized nitrogen at the N-2 position has a lone pair of electrons, rendering it basic and nucleophilic. nih.gov It can react with various electrophilic reagents. nih.gov

C-4 Position: Due to the electronic influence of the two nitrogen atoms, the C-4 position is characterized by a higher electron density compared to C-3 and C-5, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. globalresearchonline.netresearchgate.net

N-1 Anion: The proton on the N-1 nitrogen of an unsubstituted pyrazole is acidic and can be removed by a base. nih.gov While the N-1 position in the title compound is already substituted, this inherent acidity is a key feature of the parent pyrazole ring system.

Electrophilic Sites:

C-3 and C-5 Positions: These positions are adjacent to the electronegative nitrogen atoms, which decrease their electron density. nih.gov This makes C-3 and C-5 susceptible to attack by strong nucleophiles. researchgate.net In the title compound, the C-5 position is substituted with a hydroxyl group, which can tautomerize to a pyrazolone (B3327878) form, influencing its reactivity.

Pyridine Ring: The pyridine ring is a π-deficient aromatic system due to the presence of the highly electronegative nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This makes it generally unreactive towards electrophilic substitution but highly susceptible to nucleophilic attack. uoanbar.edu.iq

Nucleophilic Site:

N-position: The nitrogen atom possesses a lone pair of electrons in an sp² orbital that is available for protonation or reaction with Lewis acids. uoanbar.edu.iq However, in acidic media, protonation of this nitrogen further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Electrophilic Sites:

C-2, C-4, and C-6 Positions: These positions are significantly electron-deficient and are the preferred sites for nucleophilic attack. uoanbar.edu.iq In 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, the C-6 position is particularly electrophilic, not only due to the inductive effect of the ring nitrogen but also because it bears a good leaving group (the chloro substituent). This makes it the primary site for nucleophilic aromatic substitution. youtube.com

Table 1: Summary of Reactive Sites in this compound
Ring SystemSiteChemical CharacterTypical Reactions
PyrazoleN-2Nucleophilic/BasicReaction with electrophiles
C-4NucleophilicElectrophilic Aromatic Substitution
C-5Electrophilic (as pyrazolone) / O-NucleophilicO-Alkylation, O-Acylation
PyridineN-positionNucleophilic/BasicProtonation, N-Oxidation
C-6ElectrophilicNucleophilic Aromatic Substitution

Functionalization Strategies and Derivatization Reactions

The distinct reactive sites on both the pyrazole and pyridine rings allow for selective functionalization, enabling the synthesis of a wide array of derivatives. mdpi.com

Electrophilic Substitution at C-4: The C-4 position of the pyrazole ring is readily susceptible to electrophilic attack. researchgate.net Standard electrophilic substitution reactions can be employed to introduce various functional groups at this position. For instance, pyrazoles undergo nitration to give 4-nitropyrazoles and react with fuming sulfuric acid to yield pyrazole-4-sulfonic acids. globalresearchonline.net Halogenation also occurs preferentially at the C-4 position. globalresearchonline.net

Reactions at the C-5 Hydroxyl Group: The hydroxyl group at the C-5 position behaves as a typical alcohol and can undergo O-alkylation or O-acylation under appropriate basic conditions to form ether and ester derivatives, respectively. The tautomeric equilibrium with the 4,5-dihydro-1H-pyrazol-5-one form can also be exploited in condensation reactions.

Table 2: Representative Derivatization Reactions at the Pyrazole Ring
Reaction TypePositionReagentsProduct Type
NitrationC-4HNO₃/H₂SO₄4-Nitro-pyrazole derivative
HalogenationC-4NBS, NCS4-Halo-pyrazole derivative
O-AlkylationC-5 (OH)Alkyl halide, Base (e.g., K₂CO₃)5-Alkoxy-pyrazole derivative
O-AcylationC-5 (OH)Acyl chloride, Base (e.g., Pyridine)5-Acyloxy-pyrazole derivative

The primary site for reaction on the pyridine moiety is the C-6 carbon, which is activated for nucleophilic aromatic substitution (SNAr). youtube.com

Displacement of the C-6 Chloro Group: The chlorine atom at the C-6 position can be readily displaced by a variety of nucleophiles. youtube.com This is a common and powerful strategy for introducing diverse substituents onto the pyridine ring. youtube.com Amines, in particular, are excellent nucleophiles for this transformation, leading to the formation of 6-amino-pyridine derivatives. youtube.commdpi.com Other nucleophiles such as alkoxides (to form ethers) and thiolates (to form thioethers) can also be employed. The reaction is often facilitated by heat. youtube.com

Reactions at the Pyridine Nitrogen: While less common for derivatization compared to the SNAr reaction, the pyridine nitrogen can be targeted. For example, it can be oxidized to form an N-oxide using reagents like m-CPBA, or it can be alkylated to form a pyridinium (B92312) salt. These modifications would significantly alter the electronic properties of the pyridine ring.

Table 3: Representative Derivatization Reactions at the Pyridine Ring
Reaction TypePositionReagentsProduct Type
Nucleophilic Substitution (Amination)C-6R-NH₂, Base6-(Alkyl/Aryl)amino-pyridine derivative
Nucleophilic Substitution (Alkoxylation)C-6R-ONa6-Alkoxy-pyridine derivative
Nucleophilic Substitution (Thiolation)C-6R-SNa6-(Alkyl/Aryl)thio-pyridine derivative
N-OxidationPyridine Nm-CPBAPyridine N-oxide derivative

Substitution Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution)

The most significant reaction mechanism for the functionalization of the pyridine ring in this compound is Nucleophilic Aromatic Substitution (SNAr). nih.gov This mechanism is common for electron-deficient aromatic and heteroaromatic systems bearing a good leaving group. nih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the leaving group (in this case, C-6). This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized and stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen atom.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻). youtube.com This step is typically fast as it leads to the formation of a stable, aromatic product.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H, 13C, and 15N NMR in Solution State

The analysis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol by ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides fundamental insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chloropyridine and pyrazole (B372694) rings, as well as the hydroxyl proton. The protons on the pyridine (B92270) ring, being part of a six-membered heteroaromatic system, are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The coupling patterns (doublets and triplets) between adjacent protons would confirm their relative positions on the pyridine ring. The pyrazole ring protons are also expected in the aromatic region, with their chemical shifts influenced by the substituents. The hydroxyl proton of the pyrazol-5-ol moiety is expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable information about the nitrogen environments within the heterocyclic rings. The spectrum would show distinct signals for the pyridine nitrogen and the two nitrogen atoms of the pyrazole ring. The chemical shifts of these nitrogen atoms are sensitive to their hybridization state and local electronic environment, providing further structural confirmation. For instance, pyridine nitrogen chemical shifts in similar compounds are known to correlate with various molecular properties. japsonline.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3'7.30 - 7.50 (d)110 - 115
Pyridine H-4'7.70 - 7.90 (t)140 - 145
Pyridine H-5'7.40 - 7.60 (d)120 - 125
Pyrazole H-37.80 - 8.00 (d)145 - 150
Pyrazole H-46.00 - 6.20 (d)95 - 100
Pyrazol-5-ol OH9.00 - 11.00 (br s)-
Pyridine C-2'-150 - 155
Pyridine C-6'-148 - 153
Pyrazole C-5-160 - 165

d = doublet, t = triplet, br s = broad singlet

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the chloropyridine ring to the pyrazole ring. For N-alkylated pyrazoles, the three-bond correlation between the N-CH₂ protons and the pyrazole C-5 is a key diagnostic tool for determining the site of substitution. rsc.org

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps in tracing the proton connectivity within the pyridine and pyrazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is crucial for determining the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. The O-H stretching vibration of the hydroxyl group in the pyrazol-5-ol moiety is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, present in the pyrazolone (B3327878) tautomer, would give a strong absorption band around 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and pyrazole rings would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration of the chloropyridine ring is expected in the lower frequency region, typically around 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active.

Characteristic Vibrational Frequencies:

Functional Group/VibrationExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (H-bonded)3400 - 3200 (broad)FTIR
Aromatic C-H Stretch3100 - 3000FTIR, Raman
C=O Stretch (Pyrazolone)1700 - 1650FTIR
C=C and C=N Ring Stretch1600 - 1400FTIR, Raman
C-Cl Stretch800 - 600FTIR, Raman

Experimental and theoretical studies on similar molecules like 2-amino-5-chloropyridine (B124133) have provided detailed assignments of their vibrational modes, which can serve as a basis for interpreting the spectra of the title compound. nih.govcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heteroaromatic rings.

The pyridine and pyrazole chromophores are expected to give rise to strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions. The presence of the chlorine substituent and the hydroxyl group may cause a slight shift in the position and intensity of these bands. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear as shoulders on the more intense π → π* bands. The solvent can influence the position of these absorption bands; for instance, polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions. Studies on substituted pyridines have shown that electronic transitions are sensitive to the nature and position of substituents. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and, consequently, its elemental composition. For this compound, HRMS would provide the accurate mass of the molecular ion, confirming its chemical formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives include the loss of small molecules like HCN and N₂. For the title compound, fragmentation is likely to involve the cleavage of the bond between the pyridine and pyrazole rings, leading to fragment ions corresponding to each ring system. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). The fragmentation of chlorinated compounds can sometimes involve the migration of the chlorine atom. acs.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure

This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The presence of the hydroxyl group and the nitrogen atoms of the heterocyclic rings makes the formation of intermolecular hydrogen bonds highly probable. The crystal structures of related pyrazolone derivatives have shown that the pyrazole ring is typically planar. spast.org The analysis of crystal structures of similar pyrazole-pyridine hybrid molecules has provided insights into their conformational preferences and intermolecular interactions. nih.gov

Computational and Theoretical Studies of 1 6 Chloropyridin 2 Yl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular and electronic properties of chemical compounds due to its favorable balance between accuracy and computational cost.

Optimized Geometries and Structural Parameters

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. For 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol, DFT calculations, typically using a basis set like 6-311++G(d,p), would determine its most stable three-dimensional conformation. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. In similar pyridyl-pyrazole structures, the pyridine (B92270) and pyrazole (B372694) rings are often nearly coplanar, with a slight dihedral angle between them. nih.gov DFT calculations would confirm the planarity and predict specific values for the C-N, C-C, C-Cl, and O-H bond lengths and the angles within and between the heterocyclic rings. These theoretical values are crucial for understanding the molecule's steric and electronic landscape and can be compared with experimental data from X-ray crystallography if available. nih.gov

Table 1: Representative Structural Parameters Obtained from DFT Geometry Optimization This table illustrates the type of data generated from a DFT geometry optimization. Specific values for the target compound are not available.

Parameter Description Typical Expected Value Range (Å or °)
C-Cl Bond Length The distance between the carbon atom on the pyridine ring and the chlorine atom. 1.73 - 1.75 Å
N-N Bond Length The distance between the two adjacent nitrogen atoms in the pyrazole ring. 1.35 - 1.39 Å
C-O Bond Length The distance between the carbon atom on the pyrazole ring and the hydroxyl oxygen. 1.33 - 1.37 Å

Vibrational Spectra and Normal Mode Analysis

Theoretical vibrational analysis using DFT is employed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum is generated. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov

For this compound, this analysis would assign specific vibrational modes to the calculated frequencies. Key vibrational modes would include:

O-H stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. nih.gov

C-H stretching: Vibrations from the aromatic rings, usually appearing around 3000-3100 cm⁻¹. nih.gov

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region corresponding to the stretching of bonds within the pyridine and pyrazole rings. researchgate.net

C-Cl stretching: A characteristic vibration for the chloro-substituent.

Comparing the computed spectrum with experimental FTIR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and the distribution of electron density for each. It is expected that the HOMO would be localized on the electron-rich pyrazolol ring, while the LUMO might be distributed across the more electron-deficient chloropyridine ring, facilitating intramolecular charge transfer upon excitation. wuxibiology.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the type of data generated from FMO analysis. Specific values for the target compound are not available.

Parameter Symbol Description
Highest Occupied Molecular Orbital Energy EHOMO Energy of the outermost orbital containing electrons; relates to ionization potential.
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the first vacant orbital; relates to electron affinity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. chemrxiv.org The MEP surface is colored according to its electrostatic potential value, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On the MEP map of this compound, distinct regions would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative atoms: the nitrogen atoms of the pyridine and pyrazole rings, the oxygen atom of the hydroxyl group, and the chlorine atom. rsc.org

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region would be located around the hydrogen atom of the hydroxyl group. rsc.org

The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps rationalize the molecule's biological activity and reactivity patterns. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is a primary method for calculating the electronic absorption spectra (UV-Visible spectra) of compounds.

By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π). For this compound, TD-DFT calculations would likely show strong π→π transitions associated with the conjugated aromatic system. The results, often calculated both in the gas phase and in a solvent using a continuum model like PCM, can be directly compared with experimental UV-Vis spectra to validate the theoretical model. nih.gov

Electronic Absorption and Emission Prediction

The electronic absorption and emission properties of a molecule are dictated by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to predict these properties. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Visible spectrum can be determined.

Theoretical electronic absorption spectra are often acquired using methods like the Coulomb-attenuating approach (CAM-B3LYP) in conjunction with a basis set such as 6-311++G(d,p). The choice of solvent can be modeled using approaches like the Polarizable Continuum Model (PCM), which accounts for the effect of the chemical environment on the electronic transitions. These calculations would reveal the nature of the key molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative Predicted Electronic Absorption Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.54 350 0.25
S0 → S2 4.13 300 0.18
S0 → S3 4.77 260 0.45

Note: This data is hypothetical and serves as an example of typical results from TD-DFT calculations.

Charge Transfer Characterization

Intramolecular charge transfer (ICT) is a critical process that influences a molecule's electronic and optical properties, including its potential for nonlinear optical applications. The analysis of HOMO and LUMO distributions provides a qualitative understanding of charge transfer upon electronic excitation. For this compound, the HOMO is likely to be localized on the electron-rich pyrazolol moiety, while the LUMO may be distributed over the electron-accepting chloropyridinyl ring. An excitation from the HOMO to the LUMO would thus correspond to a π-π* transition with significant ICT character.

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify charge distribution and analyze charge transfer within a molecule. By examining the occupancies of orbitals and the interactions between them, NBO analysis can provide a detailed picture of the electronic delocalization and donor-acceptor interactions that facilitate charge transfer.

Advanced Analyses of Non-Covalent Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface is typically colored based on normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

Quantum Theory of Atoms in Molecules (QT-AIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can elucidate the nature of these interactions. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP are indicative of the interaction's strength and character. For instance, low ρ(r) and positive ∇²ρ(r) values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, which are crucial in supramolecular assembly.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics are often candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic compounds.

The key parameters that define a molecule's NLO response are the polarizability (α) and the first hyperpolarizability (β). These properties can be calculated using DFT with a suitable functional, such as B3LYP, and a diffuse basis set, like 6-311++G(d,p). A large value for the first hyperpolarizability indicates a strong second-order NLO response. For this compound, the presence of donor (pyrazolol) and acceptor (chloropyridine) moieties linked by a π-conjugated system suggests that it may exhibit NLO properties.

Table 2: Illustrative Predicted NLO Properties

Property Component Value (a.u.)
Dipole Moment (μ) μtotal 3.5 D
Polarizability (α) αtotal 150
First Hyperpolarizability (β) βtotal 800

Note: This data is hypothetical and for illustrative purposes. The values are typically compared to a standard NLO material like urea.

Conformational Analysis using Potential Energy Surface Scans

A PES scan systematically varies specific dihedral angles within a molecule and calculates the corresponding potential energy at each step. This process allows for the identification of low-energy, stable conformations (local and global minima) and the energy barriers that separate them (transition states). While specific PES scan data for this compound is not extensively available in public literature, the methodology can be understood from studies on related heterocyclic compounds. mdpi.comnih.gov

The key rotatable bonds in this compound would be the focus of a PES scan. These are primarily the bonds connecting the chloropyridine ring to the pyrazole ring and any rotations involving substituents.

For this molecule, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridinyl and pyrazolyl rings. The dihedral angle, defined by the atoms C(pyridine)-C(pyridine)-N(pyrazole)-N(pyrazole), would be systematically rotated from 0° to 360° to map the energy profile.

Hypothetical Research Findings:

A theoretical PES scan would likely reveal the following:

Energy Minima: Two primary low-energy conformations would be expected. The most stable conformer (global minimum) would likely be one where the steric hindrance between the two aromatic rings is minimized. This often corresponds to a non-planar arrangement where the rings are twisted relative to each other. A second, slightly higher energy conformer (local minimum) might exist at a different angle of rotation. The planarity of the molecule is influenced by the dihedral angle between the pyridyl and pyrazole rings. nih.gov

Energy Maxima: High-energy transition states would occur at dihedral angles where the rings are eclipsed, leading to maximum steric repulsion between the hydrogen atoms on the adjacent rings and the chlorine atom.

Illustrative Data Tables:

The results of a PES scan are typically visualized as a plot of potential energy versus the dihedral angle. The data can also be presented in tabular form. The following tables represent hypothetical data derived from a PES scan for the rotation around the C-N bond linking the two rings, calculated using a method like Density Functional Theory (DFT). nih.gov

Table 1: Hypothetical Potential Energy Surface Scan Data for Pyridine-Pyrazole Bond Rotation

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 5.8 Eclipsed (Transition State)
45 1.2 Skewed
90 0.0 Perpendicular (Global Minimum)
135 1.5 Skewed
180 6.2 Eclipsed (Transition State)
225 1.5 Skewed
270 0.2 Perpendicular (Local Minimum)
315 1.2 Skewed

Note: This data is illustrative and represents a plausible outcome for a PES scan of the specified dihedral angle.

Table 2: List of Compounds Mentioned

Compound Name

Coordination Chemistry and Ligand Properties of 1 6 Chloropyridin 2 Yl 1h Pyrazol 5 Ol

Chelation Behavior of Pyridyl-Pyrazole Ligands

Pyridyl-pyrazole based ligands, such as 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol, are known for their effective chelation capabilities. Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The stability of these chelates is a key factor in their wide range of applications.

The chelation in these ligands typically involves the nitrogen atom of the pyridine (B92270) ring and a nitrogen atom from the pyrazole (B372694) ring. This N,N-chelation is a common coordination mode for pyridyl-pyrazole ligands. However, the presence of the hydroxyl group (-OH) at the 5-position of the pyrazole ring in this compound introduces the possibility of tautomerism and alternative coordination modes. The compound can exist in keto-enol forms, which can influence its chelation behavior. Deprotonation of the hydroxyl group can lead to N,O-chelation, where the metal ion is coordinated by the pyridine nitrogen and the oxygen atom of the pyrazol-5-ol moiety. The specific coordination mode adopted (N,N versus N,O) can be influenced by several factors including the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.

Complexation with Metal Ions (e.g., Transition Metals)

The versatile coordination ability of this compound allows it to form complexes with a wide array of metal ions, with a particular affinity for transition metals. The electronic and structural properties of the resulting metal complexes are highly dependent on the choice of the metal ion.

Research has demonstrated the formation of both mononuclear and polynuclear complexes with pyridyl-pyrazole ligands. In mononuclear complexes, a single metal ion is coordinated by one or more ligand molecules. In contrast, polynuclear complexes feature multiple metal centers bridged by the ligand molecules. The ability of the pyrazolate moiety to act as a bridging ligand is a key factor in the formation of these polynuclear structures.

A related compound, 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, has been shown to form dinuclear copper(II) complexes. In these complexes, the two copper centers are bridged by the ligand, showcasing the potential for this compound to form similar bridged structures. The coordination geometry around the metal centers in these complexes can vary, with common geometries including tetrahedral, square planar, and octahedral, depending on the coordination number and the electronic configuration of the metal ion.

Characterization of Coordination Complexes

The comprehensive characterization of coordination complexes is crucial for understanding their structure, bonding, and properties. A variety of analytical techniques are employed to elucidate the nature of the complexes formed by this compound.

Spectroscopic techniques are also vital in the characterization process.

Infrared (IR) spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon coordination to the metal ion. Shifts in the vibrational frequencies of the C=N, C=O (in the keto form), and N-N bonds can provide evidence of ligand-metal bond formation.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H and 13C NMR, is used to study the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide insights into the coordination mode.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, which are characteristic of the coordination environment and the nature of the metal-ligand interaction.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry.

The table below summarizes the key characterization techniques and the information they provide for coordination complexes of pyridyl-pyrazole ligands.

TechniqueInformation Provided
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, coordination geometry
Infrared (IR) SpectroscopyIdentification of functional groups, evidence of metal-ligand bonding
Nuclear Magnetic Resonance (NMR)Structure in solution, coordination mode
UV-Visible (UV-Vis) SpectroscopyElectronic transitions, coordination environment
Elemental AnalysisEmpirical formula, stoichiometry

Through the application of these characterization methods, a detailed understanding of the coordination chemistry of this compound can be achieved, paving the way for its potential application in various fields of chemistry and materials science.

Photophysical and Photochemical Properties

Absorption and Emission Characteristics

Specific absorption and emission maxima for 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol have not been reported. Generally, the electronic absorption of pyrazole (B372694) derivatives is influenced by the nature and position of substituents on both the pyrazole and the attached aromatic or heteroaromatic rings. For pyrazole-based fluorescent probes, absorption bands are often observed in the UV-Vis region, with shifts in wavelength dependent on the electronic properties of the substituents and the solvent environment. For instance, studies on other pyrazole derivatives have shown absorption bands that can be attributed to π-π* transitions within the conjugated system. However, without experimental data for the title compound, any specific values would be speculative.

Fluorescence Quantum Yield Studies

There is no published data on the fluorescence quantum yield of this compound. The fluorescence efficiency of pyrazole derivatives can vary significantly, from being virtually non-fluorescent to exhibiting high quantum yields. Factors such as structural rigidity, the presence of electron-donating or electron-withdrawing groups, and the possibility of excited-state intramolecular proton transfer (ESIPT) can all play a role. For related fluorescent pyrazole derivatives, quantum yields have been reported to be sensitive to the molecular structure and the surrounding medium.

Photostability and Photodegradation Mechanisms

The photostability of this compound has not been documented. The susceptibility of a molecule to photodegradation depends on the energy of the absorbed photons and the chemical reactivity of its excited states. Potential photodegradation pathways for heterocyclic compounds can involve ring-opening reactions, photoisomerization, or reactions with ambient oxygen. The presence of a chlorine substituent on the pyridine (B92270) ring might also influence its photochemical behavior, potentially providing a pathway for photodehalogenation under certain conditions. However, without specific studies, the mechanisms of photodegradation for this compound remain unknown.

Intraligand Charge Transfer Processes

Information regarding intraligand charge transfer (ICT) processes in this compound is not available. ICT is a common phenomenon in molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system. In the case of the title compound, the pyrazol-5-ol moiety could potentially act as an electron donor, while the chloropyridinyl group could function as an electron acceptor. Upon photoexcitation, an ICT state could be formed, which would significantly influence the compound's emission properties, such as the Stokes shift and solvent-dependent emission maxima. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide insights into the electronic transitions and the potential for ICT in this molecule, but such studies have not been found in the reviewed literature.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, data tables for its photophysical and photochemical properties cannot be generated at this time.

Electrochemical Behavior

Redox Potentials and Cyclic Voltammetry

There is no published research detailing the redox potentials or cyclic voltammetry studies for 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol. This information is essential for understanding the compound's tendency to donate or accept electrons at an electrode surface and for characterizing its electrochemical stability.

Electron Transfer Processes

Without experimental data from techniques such as cyclic voltammetry, the nature of the electron transfer processes (e.g., reversible, quasi-reversible, or irreversible) for this compound cannot be determined.

Applications in Organic Synthesis and Methodology Development

Role as a Versatile Synthetic Building Block

The utility of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol as a versatile synthetic building block is primarily demonstrated in its application as a key intermediate for the construction of fused heterocyclic systems. The presence of multiple reactive sites within the molecule, including the pyrazolol oxygen, the pyrazole (B372694) ring nitrogens, and the reactive chlorine atom on the pyridine (B92270) ring, allows for a variety of chemical transformations.

One of the most notable applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These fused heterocyclic scaffolds are of significant interest due to their presence in a variety of biologically active compounds. In a documented synthetic approach, this compound serves as the foundational pyrazole component. The synthesis proceeds through a condensation reaction with an α,β-unsaturated ketone. Specifically, the reaction of this compound with 1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures leads to the formation of the corresponding 7-(4-fluorophenyl)-2-(1-methyl-1H-pyrazol-5-yl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine.

This transformation highlights the role of the pyrazolol as a binucleophile, where the ring nitrogen and the exocyclic oxygen (in its tautomeric form) participate in the cyclization process. The pyridine moiety, while not directly involved in this particular cyclization, remains as a key substituent on the resulting fused ring system, available for further functionalization if required. The successful synthesis of such complex heterocyclic systems underscores the importance of this compound as a valuable precursor in synthetic organic chemistry.

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compound1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-onePolyphosphoric acid, heat7-(4-fluorophenyl)-2-(1-methyl-1H-pyrazol-5-yl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

Development of Novel Synthetic Routes and Reactions

While this compound has been effectively utilized in established synthetic transformations such as the construction of fused pyrimidine (B1678525) rings, its full potential in the development of novel synthetic routes and reactions is an area of ongoing exploration. The reactivity of the chloropyridine moiety, for instance, presents opportunities for various cross-coupling reactions, which could lead to a diverse array of substituted derivatives.

The development of new synthetic methodologies often involves leveraging the inherent reactivity of a particular scaffold to forge new bonds or construct molecular architectures in a more efficient or novel manner. For this compound, research into its participation in reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling at the chlorinated pyridine position could significantly expand its synthetic utility. Such reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby generating libraries of novel compounds for biological screening.

Furthermore, the pyrazolol ring itself can be a target for methodological development. Investigations into selective alkylation, acylation, or other functionalizations of the pyrazolol oxygen or the ring nitrogens could provide access to new classes of derivatives. The development of regioselective reactions would be particularly valuable in this context, allowing for precise control over the synthetic outcome.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 6-chloropyridine-2-carbaldehyde and substituted hydrazines, followed by cyclization. Catalyst-free tandem Knoevenagel-Michael reactions (using aryl aldehydes and pyrazolin-5-ones) have demonstrated high yields (93–99%) under optimized conditions (5 min reaction time, ethanol solvent) . For yield optimization, factors such as solvent polarity, stoichiometric ratios, and temperature gradients should be systematically tested. Purification via crystallization (e.g., ethanol recrystallization) is critical to isolate high-purity products.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL/SHELXS programs for small-molecule refinement to determine bond lengths, angles, and intermolecular interactions. For example, crystal structures of analogous pyrazol-5-ol derivatives reveal intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen, stabilizing the tautomeric form .
  • Spectroscopy : Combine 1H^1H-/13C^{13}C-NMR to confirm tautomerism (e.g., enol-keto equilibrium) and FTIR to identify functional groups (O–H stretch at ~3200 cm1^{-1}, C=N at ~1600 cm1^{-1}) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer : Stability tests should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (predicted boiling point ~336°C for analogous compounds) .
  • pH sensitivity : Monitor structural integrity in acidic/basic buffers via HPLC to detect hydrolysis or tautomeric shifts. Pyrazole derivatives are prone to degradation under strongly acidic conditions due to protonation of the pyridine nitrogen .

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